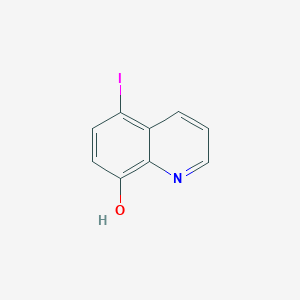

5-iodoquinolin-8-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodoquinolin-8-ol from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-iodoquinolin-8-ol, a valuable intermediate in pharmaceutical and materials science, starting from the readily available precursor, 8-hydroxyquinoline. This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines essential safety precautions and analytical techniques for product characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications.

Introduction: The Significance of this compound

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a halogen atom, such as iodine, onto the quinoline scaffold can significantly modulate these properties and provide a handle for further synthetic transformations. This compound, in particular, serves as a key building block in the development of novel therapeutic agents and functional materials. Its applications span from being a precursor for more complex drug candidates to its use in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials. The iodination of 8-hydroxyquinoline is a fundamental electrophilic aromatic substitution reaction, and understanding its intricacies is crucial for chemists in both academic and industrial settings.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 8-hydroxyquinoline proceeds via an electrophilic aromatic substitution. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring are activating groups that direct incoming electrophiles to specific positions on the aromatic rings.

Kinetic studies on the iodination of 8-hydroxyquinoline suggest a reaction between molecular iodine and the oxinate anion.[3] This proceeds through a cyclohexadienone intermediate, a mechanism similar to the iodination of phenol.[3] The reaction is catalyzed by species that can polarize the iodine molecule, making it a more potent electrophile.

The regioselectivity of the iodination is influenced by both electronic and steric factors. The hydroxyl group strongly activates the positions ortho and para to it (positions 7 and 5). The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated.[4] Therefore, substitution occurs preferentially on the phenol ring at the 5 and 7 positions. To achieve mono-iodination at the 5-position, careful control of reaction conditions is paramount.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 10.0 g | >98% |

| Iodine (I₂) | I₂ | 253.81 | 17.5 g | >99.8% |

| Potassium Iodide (KI) | KI | 166.00 | 25.0 g | >99% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Reagent Grade |

| Ethanol | C₂H₅OH | 46.07 | 200 mL | 95% |

| Deionized Water | H₂O | 18.02 | As needed |

Step-by-Step Synthesis Procedure

-

Preparation of the Iodinating Solution: In a 500 mL beaker, dissolve 25.0 g of potassium iodide in 100 mL of deionized water. Once the potassium iodide has completely dissolved, add 17.5 g of iodine crystals. Stir the mixture until all the iodine has dissolved to form a dark brown solution of potassium triiodide (KI₃). This in-situ formation of the triiodide ion helps to increase the solubility of iodine in the aqueous medium.

-

Dissolution of 8-Hydroxyquinoline: In a separate 1 L beaker, dissolve 10.0 g of 8-hydroxyquinoline in 100 mL of 95% ethanol. Gentle warming may be required to facilitate complete dissolution.

-

Reaction Execution: Slowly add the prepared iodinating solution to the ethanolic solution of 8-hydroxyquinoline with constant stirring at room temperature. The addition should be done dropwise over a period of 30-45 minutes. A precipitate will begin to form as the reaction progresses.

-

Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: Carefully add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the hydroiodic acid (HI) formed as a byproduct. Continue adding the sodium bicarbonate solution until the effervescence ceases and the pH of the solution is approximately 7-8. This step is crucial for the complete precipitation of the product.

-

Isolation of the Crude Product: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with copious amounts of cold deionized water to remove any unreacted salts and impurities.

-

Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

8-Hydroxyquinoline: This compound is toxic if swallowed and may cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[5][6][7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

-

Iodine: Iodine is harmful if swallowed or inhaled and causes skin and eye irritation.[9] Avoid breathing in the vapors and ensure adequate ventilation.[9]

-

General Precautions: The reaction should be conducted in a fume hood.[6] An eyewash station and safety shower should be readily accessible.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Analytical Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

-

Melting Point: The purified product should have a sharp melting point consistent with the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, and C=C and C=N stretches of the quinoline core. The presence of the C-I bond can also be observed in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide definitive structural information. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will confirm the presence of one iodine atom.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a robust and reproducible procedure that provides access to a versatile chemical intermediate. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. The protocol and safety guidelines presented in this technical guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The diverse biological activities and material science applications of 8-hydroxyquinoline derivatives underscore the importance of mastering their synthesis.[10][11][12]

References

- COUNCIL OF SCIENTIFIC & INDUSTRIAL RESEARCH; SWAMY, Vincent Paul; DESHMUKH, Amarsinh Jayawant; GORE, Pranav Sopan; THULASIRAM, Hirekod

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of iodination of 8-hydroxyquinoline. RSC Publishing.

- The Royal Society of Chemistry. (n.d.).

- Safety Data Sheet. (2010-09-06). 8-Hydroxyquinoline.

- Safety Data Sheet. (2010-09-06). 8-Hydroxyquinoline.

- Thermo Fisher Scientific. (2010-09-06).

- Santa Cruz Biotechnology. (n.d.).

- PJSIR. (n.d.).

- Safety D

- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities

- ChemicalBook. (2024-09-03). What is the mechanism of action of 8-Hydroxyquinoline.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Open Access Journals. (n.d.).

- SciSpace. (n.d.).

- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.).

- NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- MDPI. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

- PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.

- ResearchGate. (2025-08-07). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.

- Benchchem. (n.d.). 8-(Morpholin-4-yl)

Sources

- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics and mechanism of iodination of 8-hydroxyquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pjsir.org [pjsir.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. edvotek.com [edvotek.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Iodoquinolin-8-ol: Properties, Synthesis, and Applications

Foreword: Unveiling the Potential of a Halogenated Quinoline

In the landscape of medicinal chemistry and materials science, the 8-hydroxyquinoline scaffold stands as a privileged structure, a testament to its versatile chelating properties and diverse biological activities. The introduction of a halogen atom, such as iodine, onto this scaffold profoundly influences its electronic properties, lipophilicity, and ultimately, its therapeutic and technical potential. This guide provides a comprehensive technical overview of 5-iodoquinolin-8-ol, a significant derivative with emerging applications. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its current and prospective applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compelling molecule.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties govern its behavior in biological systems, its formulation characteristics, and its utility as a chemical intermediate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | [1][2] |

| Molecular Weight | 271.05 g/mol | [1][2] |

| CAS Number | 13207-63-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Typically a solid at room temperature. Analogs like clioquinol appear as yellowish-white or pale yellow crystalline powders.[3] | |

| Melting Point | Data for the closely related 5-chloro-7-iodoquinolin-8-ol ranges from 175 to 183°C.[4] The di-iodo analog has a melting point of approximately 230-235°C.[5] | |

| Boiling Point | A rough estimate is 239.7°C.[6] The boiling point for 5-chloro-7-iodoquinolin-8-ol is reported as 350.4°C at 760 mmHg.[4] | |

| Solubility | Generally, 8-hydroxyquinoline derivatives exhibit better solubility in organic solvents like ethanol and acetone due to hydrophobic interactions.[3] The presence of the hydroxyl group can enhance solubility in polar solvents.[3] Temperature and pH can also influence solubility.[7] | |

| pKa | The dissociation constant is a critical parameter for understanding its ionization state in physiological environments. Data for the related 5,7-diiodo-8-quinolinol suggests a pKa of 8.0 (with uncertainty).[8] | |

| LogP | The partition coefficient (LogP) is a measure of lipophilicity. A computed XLogP3 value is 2.7.[2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure. Studies on 5- and 7-iodo-8-quinolinols have utilized NMR for structural assignment.[9]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H and C=N bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and has been used in the characterization of iodo-8-quinolinols.[9]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2]

The Art of Synthesis: Crafting this compound

The synthesis of this compound typically involves the electrophilic iodination of the 8-hydroxyquinoline scaffold. The electron-rich nature of the quinoline ring system makes it susceptible to electrophilic attack.

Synthetic Pathway: Direct Iodination

A common and effective method for the synthesis of iodo-substituted quinolin-8-ols is direct iodination. This approach leverages the reactivity of the 8-hydroxyquinoline ring.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative example of a mild and efficient method for the synthesis of this compound.

Materials:

-

8-Hydroxyquinoline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent such as acetonitrile in a round bottom flask.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of NIS under mild conditions is an effective method for the iodination of quinoline derivatives.[1]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

-

Extraction and Purification: The product is then extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Iodinating Agent: NIS is often preferred due to its mild reaction conditions and ease of handling compared to other iodinating agents.[1] A mixture of potassium iodide and potassium iodate is another viable option for the iodination of the 8-oxyquinoline scaffold.[1]

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction.

Mechanism of Action and Applications in Drug Development

The biological activity of this compound is intrinsically linked to its ability to chelate metal ions, a property inherited from its parent 8-hydroxyquinoline structure.

The Power of Chelation: A Bidentate Ligand

This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.[1] This chelation forms stable metal complexes with various metal ions, including copper, zinc, and iron.[1]

Therapeutic Potential

The metal-chelating ability of this compound underpins its diverse pharmacological activities.

-

Antimicrobial and Antiparasitic Activity: The primary mechanism of action for this class of compounds is believed to involve the chelation of essential ferrous ions, which disrupts the metabolic processes of target organisms.[1] It is structurally related to the antiamebic drug Iodoquinol (5,7-diiodoquinolin-8-ol).[1]

-

Anticancer Research: Many 8-hydroxyquinoline derivatives exhibit anticancer activity, which can be enhanced by the presence of copper (II) ions.[1] These compounds can act as ionophores, transporting copper into cancer cells where the resulting complex exerts cytotoxic effects, potentially through proteasome inhibition.[1]

-

Neuropharmacology: The 8-hydroxyquinoline scaffold is being investigated for its potential in treating neurodegenerative diseases. Substituted 8-hydroxyquinolines have been identified as potent and selective inhibitors of catechol O-methyltransferase (COMT), a key enzyme in dopamine metabolism.[1] The related compound, clioquinol (5-chloro-7-iodoquinolin-8-ol), has been studied for its potential in Alzheimer's disease treatment due to its ability to chelate copper and zinc ions.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in medicinal chemistry and beyond. Its well-defined chemical and physical properties, coupled with its potent metal-chelating ability, make it a valuable building block for the development of novel therapeutic agents. Future research will likely focus on further elucidating its mechanisms of action in various disease models, optimizing its pharmacokinetic properties through structural modifications, and exploring its applications in areas such as materials science and analytical chemistry. The continued investigation of this and related halogenated 8-hydroxyquinolines promises to yield exciting new discoveries and innovations.

References

-

This compound | CAS 13207-63-1 - Benchchem.

-

Clioquinol - Solubility of Things.

-

Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing.

-

Iodoquinol | Solubility of Things.

-

5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem.

-

5,7-Diiodo-8-hydroxyquinoline 83-73-8 wiki - Guidechem.

-

5,7-Diiodo-8-quinolinol - Safety Data Sheet - ChemicalBook.

-

5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 - Sigma-Aldrich.

-

5,7-Diiodo-8-quinolinol | 83-73-8 - ChemicalBook.

-

Clioquinol | C9H5ClINO | CID 2788 - PubChem.

-

5,7-Diiodo-8-quinolinol(83-73-8) - ChemicalBook.

-

5-iodo-8-quinolinol synthesis - ChemicalBook.

-

5-iodo-8-quinolinol CAS#: 13207-63-1 - ChemicalBook.

-

"Revision of the assigned structures of 5- and 7-iodo-8-quinolinols and" by Donald Dudley Clarke PhD, Herman Gershon et al. - Fordham University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. innospk.com [innospk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-iodo-8-quinolinol CAS#: 13207-63-1 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 5,7-Diiodo-8-quinolinol | 83-73-8 [chemicalbook.com]

- 9. "Revision of the assigned structures of 5- and 7-iodo-8-quinolinols and" by Donald Dudley Clarke PhD, Herman Gershon et al. [research.library.fordham.edu]

- 10. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 5,7-Diiodo-8-quinolinol(83-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility of 5-Iodoquinolin-8-ol in DMSO and Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-iodoquinolin-8-ol (CAS No. 13207-63-1), a halogenated derivative of 8-hydroxyquinoline of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of published quantitative solubility data for this specific compound, this document focuses on a foundational, principles-based approach. We will dissect the physicochemical properties of this compound to predict its solubility behavior in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, this guide presents solubility data for the closely related analog, 5-chloro-7-iodoquinolin-8-ol (Clioquinol), as a practical benchmark. Crucially, we provide a detailed, field-proven experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method, empowering researchers to generate precise, application-specific data.

Introduction to this compound: Structure and Significance

This compound is a heterocyclic aromatic compound featuring a quinoline core, a hydroxyl group at position 8, and an iodine atom at

A-Z Guide to 5-iodoquinolin-8-ol: Structure, Properties, and Applications in Drug Development

Abstract

This guide provides an in-depth technical overview of 5-iodoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. We will explore its molecular structure, physicochemical properties, synthesis, and multifaceted applications, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action as a metal chelator and providing a detailed experimental protocol for assessing its metal-chelating capabilities.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic organic compound. Its structure is characterized by a quinoline scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A hydroxyl group (-OH) is substituted at position 8, and an iodine atom (-I) is at position 5.

The strategic placement of the hydroxyl and iodo groups is crucial to its chemical reactivity and biological activity. The hydroxyl group at position 8, in proximity to the nitrogen atom in the quinoline ring, is a key feature that enables the molecule to act as a bidentate chelating agent for various metal ions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 271.05 g/mol | [1][3] |

| Appearance | Yellowish-brown powder | [4] |

| Melting Point | >200 °C (with decomposition) | [4][5] |

| Solubility | Sparingly soluble in alcohol, ether, acetone. Soluble in hot pyridine and dioxane. Almost insoluble in water. | [4] |

| XLogP3 | 2.7 | [1] |

Synthesis and Characterization

Synthesis

This compound can be synthesized through the iodination of 8-hydroxyquinoline. A common method involves the use of a mixture of potassium iodide and potassium iodate. The parent 8-hydroxyquinoline is often prepared via the Skraup synthesis, which involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[5][6]

Characterization

The structural confirmation of synthesized this compound is typically achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the quinoline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the O-H stretching of the hydroxyl group and the C-I stretching.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, which further confirms its identity.

Mechanism of Action and Applications in Drug Development

The biological activity of this compound and its derivatives is largely attributed to their ability to chelate metal ions.[3] This metal chelation can disrupt essential biological processes in pathogenic organisms and cancer cells that are dependent on these metal ions.

Antimicrobial Activity

8-hydroxyquinoline and its halogenated derivatives have been recognized for their antibacterial and antifungal properties.[7][8][9] The mechanism is believed to involve the chelation of essential metal ions like iron, copper, and zinc, which are crucial for the enzymatic activities and metabolic pathways of microorganisms.[3][7] This disruption of metal homeostasis leads to the inhibition of microbial growth. Derivatives of 8-hydroxyquinoline have shown activity against a range of pathogens, including Mycobacterium tuberculosis and various species of Staphylococcus and Candida.[7][10][11]

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives, including this compound, is an active area of research.[12][13] The proposed mechanisms of action include:

-

Induction of Oxidative Stress: By chelating redox-active metals like copper, these compounds can catalyze the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and apoptosis.

-

Enzyme Inhibition: Many enzymes crucial for cancer cell proliferation and survival are metalloenzymes. Chelation of their essential metal cofactors can lead to their inhibition.[3]

-

Proteasome Inhibition: Some 8-hydroxyquinoline derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, which is often overactive in cancer cells.[14]

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets.[3]

Experimental Protocol: In Vitro Metal Chelation Assay

This protocol outlines a UV-Vis spectrophotometric method to determine the metal-chelating ability of this compound. This assay is based on the principle that the formation of a metal-ligand complex will result in a change in the absorbance spectrum.[15]

Workflow Diagram

Caption: Workflow for the UV-Vis spectrophotometric metal chelation assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Metal Salt Stock Solution: Prepare a 1 mM aqueous stock solution of a metal salt (e.g., FeCl₂, CuSO₄).

-

Buffer Solution: Prepare a buffer solution appropriate for the metal ion being tested (e.g., HEPES buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the buffer solution to each well.

-

Add varying concentrations of the this compound stock solution to the wells to achieve a final concentration range (e.g., 1-100 µM).

-

Add 50 µL of the metal salt solution to each well.

-

For the blank, add the solvent used for the compound stock solution instead of the compound itself.

-

Incubate the microplate at room temperature for 30 minutes to allow for complex formation.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) of the metal-ligand complex using a microplate reader. The λmax should be predetermined by scanning the absorbance of a solution containing both the metal and the compound.

-

The metal-chelating activity is calculated as a percentage using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (metal and buffer without the compound) and A_sample is the absorbance of the sample (metal, buffer, and compound).

-

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development. Its well-defined structure and physicochemical properties, coupled with its potent metal-chelating ability, make it a valuable scaffold for the design of novel antimicrobial and anticancer agents. The experimental protocol provided herein offers a reliable method for evaluating the metal-chelating activity of this and similar compounds, which is a critical step in elucidating their mechanism of action and advancing their therapeutic development.

References

-

5-Iodo-8-quinolinol | C9H6INO | CID 96111 . PubChem. [Link]

-

5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 . PubChem. [Link]

-

7-Chloro-5-iodo-8-quinolinol | C9H5ClINO | CID 141944 . PubChem. [Link]

-

Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing . [Link]

-

5-Iodo-8-quinolinol . P&S Chemicals. [Link]

-

Clioquinol | C9H5ClINO | CID 2788 . PubChem. [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells . Dove Medical Press. [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . National Center for Biotechnology Information. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases . The Royal Society of Chemistry. [Link]

-

Clioquinol . Solubility of Things. [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . National Center for Biotechnology Information. [Link]

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . American Society for Microbiology. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . ResearchGate. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . PubMed. [Link]

-

(PDF) Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells . ResearchGate. [Link]

-

5-iodo-2-methyl-8-quinolinol . ChemSynthesis. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Semantic Scholar. [Link]

-

Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves . National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

-

Screening for Antioxidant Activity: Metal Chelating Assay . Springer Nature Experiments. [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Center for Biotechnology Information. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Semantic Scholar. [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review . National Center for Biotechnology Information. [Link]

-

Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes . [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones . National Center for Biotechnology Information. [Link]

-

Principles of early drug discovery . National Center for Biotechnology Information. [Link]

Sources

- 1. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,7-Diiodo-8-quinolinol | 83-73-8 [chemicalbook.com]

- 6. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Double-Edged Sword: The Historical Applications and Cautionary Tale of Halogenated 8-Hydroxyquinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

The 8-hydroxyquinoline core, a bicyclic aromatic structure formed by the fusion of a pyridine and a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and steric configuration, particularly the proximity of the hydroxyl group at position 8 to the ring nitrogen, bestow upon it a remarkable ability to act as a potent bidentate chelating agent for a variety of metal ions.[1][2][3] This fundamental property of metal ion chelation is the cornerstone of the diverse biological activities exhibited by its derivatives.[4][5][6]

The introduction of halogen atoms (chlorine, bromine, and iodine) onto the 8-hydroxyquinoline ring system profoundly modulates its physicochemical properties. Halogenation increases the lipophilicity of the molecule, enhancing its ability to traverse biological membranes and reach target sites.[6] Furthermore, the nature and position of the halogen substituents can fine-tune the compound's antimicrobial and antiparasitic potency. This guide delves into the significant historical applications of these halogenated derivatives, exploring their rise as prominent therapeutic agents and their eventual decline due to unforeseen toxicity, offering valuable lessons for contemporary drug development.

The Golden Age of Halogenated 8-Hydroxyquinolines in Medicine: A Panacea for Infections

From the mid-20th century, halogenated 8-hydroxyquinolines were widely embraced as effective antimicrobial and antiprotozoal agents.[7][8] Their broad spectrum of activity made them staples in the treatment of various gastrointestinal and topical infections.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): The Rise and Fall of a Blockbuster

First developed in 1899 as a topical antiseptic, Clioquinol (also known as iodochlorhydroxyquin) was later repurposed and marketed for oral use in 1934 to treat a wide range of intestinal ailments, including amebiasis, shigellosis, and traveler's diarrhea.[9][10] Its efficacy stemmed from its ability to chelate metal ions essential for the survival of pathogenic microorganisms.[7][11] For decades, it was considered a safe and effective over-the-counter remedy in many parts of the world.[10]

However, the widespread and often indiscriminate use of Clioquinol, particularly in Japan, led to one of the most significant iatrogenic disasters in modern medical history.[12][13] Between the 1950s and 1970s, an epidemic of a debilitating neurological disorder, termed Subacute Myelo-Optic Neuropathy (SMON), emerged.[8][14] Epidemiological studies eventually established a strong link between the consumption of high doses of Clioquinol and the onset of SMON, which is characterized by sensory and motor disturbances, and in severe cases, blindness.[12][14] This led to the withdrawal of oral Clioquinol from the market in the early 1970s.[9][15] The SMON tragedy serves as a stark reminder of the potential for unforeseen neurotoxicity with long-term use of metal-chelating drugs.

Diiodohydroxyquinoline (Iodoquinol): A Luminal Amebicide

Diiodohydroxyquinoline, a di-iodinated derivative of 8-hydroxyquinoline, was another prominent member of this class used primarily as a luminal amebicide for the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[16][17][18] Unlike tissue amebicides, its poor absorption from the gastrointestinal tract allowed it to act directly on the parasites in the intestinal lumen.[18][19] Its mechanism of action is also attributed to its ability to chelate essential metal ions, thereby disrupting the metabolic processes of the amoeba.[17][20]

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline): A Broad-Spectrum Antimicrobial

Broxyquinoline, a dibrominated derivative, was recognized for its potent and broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[21] Its therapeutic action is primarily attributed to two key mechanisms: the chelation of divalent metal ions like iron and copper, which are crucial cofactors for microbial enzymes, and the disruption of microbial cell membranes due to its lipophilic nature.[21] Broxyquinoline has also been investigated for its potential as an anticancer agent.[22]

Quantitative Data Summary: Antimicrobial Potency

| Compound | Chemical Structure | Historical Primary Application | Key Pathogens Targeted |

| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Intestinal antiseptic, antiprotozoal | Entamoeba histolytica, Shigella spp., various fungi and bacteria |

| Diiodohydroxyquinoline | 5,7-diiodo-8-hydroxyquinoline | Luminal amebicide | Entamoeba histolytica (luminal form) |

| Broxyquinoline | 5,7-dibromo-8-hydroxyquinoline | Broad-spectrum antimicrobial | Bacteria, fungi, protozoa (e.g., Cryptosporidium parvum)[21][23] |

The Cornerstone of their Action: Metal Ion Chelation

The biological activity of halogenated 8-hydroxyquinolines is intrinsically linked to their ability to form stable complexes with metal ions. This chelation process disrupts cellular homeostasis in pathogenic organisms through several mechanisms.

Mechanism of Action: A Multi-pronged Attack

-

Enzyme Inhibition: Many essential enzymes in microorganisms rely on metal ions as cofactors for their catalytic activity. By sequestering these metal ions, such as iron, copper, and zinc, halogenated 8-hydroxyquinolines effectively inhibit these enzymes, leading to the disruption of critical metabolic pathways and ultimately, cell death.[11][21]

-

Oxidative Stress: The interaction of these compounds with metal ions, particularly copper, can lead to the generation of reactive oxygen species (ROS). While this can contribute to their antimicrobial effect, it is also a plausible mechanism for their observed neurotoxicity.[24]

-

Disruption of DNA Synthesis: Some studies suggest that these compounds can interfere with DNA replication in microbial cells, further contributing to their antimicrobial effects.[7][25]

Caption: Mechanism of antimicrobial action of halogenated 8-hydroxyquinolines.

Halogenated 8-Hydroxyquinolines in Analytical Chemistry: A Legacy of Precision

Beyond their medicinal applications, the potent metal-chelating properties of 8-hydroxyquinoline and its halogenated derivatives made them invaluable reagents in analytical chemistry.[2][3] They have been historically used for the separation, detection, and quantitative determination of a wide range of metal ions.

Gravimetric and Spectrophotometric Analysis

The formation of insoluble, often colored, chelate complexes with metal ions formed the basis of classical gravimetric and spectrophotometric analytical methods.[2][26] The selectivity for different metal ions could be controlled by adjusting the pH of the solution.

Experimental Protocol: Spectrophotometric Determination of Iron(III) using 8-Hydroxyquinoline

This protocol provides a representative example of how 8-hydroxyquinoline was historically used for the quantitative analysis of metal ions.

Objective: To determine the concentration of Iron(III) in a sample solution using spectrophotometry.

Principle: 8-Hydroxyquinoline reacts with Iron(III) ions in a suitable solvent to form a stable, colored complex. The intensity of the color, which is proportional to the concentration of the iron complex, is measured using a spectrophotometer.

Materials:

-

Standard Iron(III) solution (100 ppm)

-

8-Hydroxyquinoline solution (1% w/v in ethanol)

-

Chloroform

-

Ammonia solution

-

Distilled water

-

Spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Iron(III) with concentrations ranging from 1 to 10 ppm by diluting the stock solution.

-

Complex Formation:

-

To a 50 mL volumetric flask, add 10 mL of a standard or unknown Iron(III) solution.

-

Add 2 mL of the 1% 8-hydroxyquinoline solution.

-

Adjust the pH to approximately 3-4 with dilute ammonia solution.

-

Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the iron-oxine complex into the organic layer.

-

Allow the layers to separate.

-

-

Spectrophotometric Measurement:

-

Carefully transfer the chloroform layer to a cuvette.

-

Measure the absorbance of the solution at the wavelength of maximum absorption for the iron-oxine complex (typically around 470 nm).

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard Iron(III) solutions.

-

Determination of Unknown Concentration: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Caption: Workflow for spectrophotometric metal ion analysis.

The Cautionary Tale of Clioquinol and SMON: A Turning Point

The SMON epidemic in Japan serves as a critical case study in pharmacovigilance and the long-term consequences of drug therapy.[13][27] The neurotoxicity of Clioquinol, once considered a safe medication, highlighted the importance of post-marketing surveillance and understanding the complex interactions of drugs within the human body. While the exact mechanism of Clioquinol-induced neurotoxicity is still debated, it is believed to be related to its metal-chelating properties and the potential for oxidative stress.[24]

Modern Perspectives and Repurposing

Despite their checkered history, the unique properties of halogenated 8-hydroxyquinolines continue to attract scientific interest. There is ongoing research into repurposing these compounds for new therapeutic applications, including:

-

Neurodegenerative Diseases: The ability of compounds like Clioquinol to chelate metal ions involved in the aggregation of amyloid plaques has led to their investigation as potential treatments for Alzheimer's disease.[7][9][28]

-

Anticancer Agents: The metal-chelating and pro-oxidant properties of some 8-hydroxyquinoline derivatives are being explored for their potential to induce cancer cell death.[4][6][21]

These modern investigations, however, are pursued with a profound understanding of the potential for toxicity, with a focus on developing derivatives with improved safety profiles.

Conclusion

The history of halogenated 8-hydroxyquinolines is a compelling narrative of scientific discovery, therapeutic success, and unforeseen tragedy. Their journey from widely used anti-infective agents and analytical reagents to a cautionary tale of neurotoxicity offers invaluable lessons for the scientific community. The fundamental principle of metal chelation that underpinned their historical applications continues to be a fertile ground for the development of new therapeutic strategies. As researchers continue to explore the potential of this "privileged scaffold," the lessons learned from the past will undoubtedly guide the development of safer and more effective drugs for the future.

References

-

Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

-

Bondy, S. C., & MacMillan-Crow, L. A. (2004). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 687-694. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

-

Wikipedia. (n.d.). Subacute myelo-optic neuropathy. [Link]

-

Baum, L., & Ng, A. (2004). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan. Journal of Neurology, Neurosurgery & Psychiatry, 75(7), 985-989. [Link]

-

1mg. (n.d.). Di-iodohydroxyquinoline: View Uses, Side Effects and Medicines. [Link]

-

LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

-

Apollo Pharmacy. (n.d.). Diiodohydroxyquinoline: Uses, Side Effects and Medicines. [Link]

-

Patsnap Synapse. (2024, June 14). What is Diiodohydroxyquinoline used for? [Link]

-

PubChem. (n.d.). Diiodohydroxyquinoline. [Link]

-

Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

-

YouTube. (2025, May 2). Pharmacology of Diiodohydroxyquinoline; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

LookChem. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

-

ResearchGate. (2025, November 18). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

-

Kono, R. (1975). Subacute myelo-optic neuropathy and clioquinol. An epidemiological case-history for diagnosis. The Lancet, 306(7930), 370–373. [Link]

-

ResearchGate. (2025, August 7). The toxicology of Clioquinol. [Link]

-

Patsnap Synapse. (2024, June 14). What is Clioquinol used for? [Link]

-

HAIAP. (n.d.). Ciba-Geigy – clioquinol. [Link]

-

ALZFORUM. (2014, October 16). Clioquinol. [Link]

-

Self-service-sites.com. (n.d.). Clioquinol. [Link]

-

ResearchGate. (2025, November 29). [SMON: Toxicity of Clioquinol and the Status Quo]. [Link]

-

Reddit. (2018, January 4). The story behind a deadly 1960's medical epidemic with Japanese origins explained... Subacute myelo-optic neuropathy (SMON). [Link]

-

Cahoon, L. (2019). Clioquinol: to harm or heal. Neural regeneration research, 14(3), 443–444. [Link]

-

Wikipedia. (n.d.). Clioquinol. [Link]

-

Haskins, W. T., & Luttermoser, G. W. (1951). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry, 23(3), 456-458. [Link]

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

-

ResearchGate. (2025, August 6). The halogenated 8 hydroxyquinolines. [Link]

-

ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

ResearchGate. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

-

Wikipedia. (n.d.). Amebicide. [Link]

-

Lecturio. (n.d.). Amebicides. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

-

Frontiers. (n.d.). Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes. [Link]

-

News-Medical.Net. (2021, September 27). What is an Amebicide? [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. autechindustry.com [autechindustry.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. dovepress.com [dovepress.com]

- 7. What is Clioquinol used for? [synapse.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 12. Subacute myelo-optic neuropathy - Wikipedia [en.wikipedia.org]

- 13. haiasiapacific.org [haiasiapacific.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Diiodohydroxyquinoline: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 17. What is Diiodohydroxyquinoline used for? [synapse.patsnap.com]

- 18. m.youtube.com [m.youtube.com]

- 19. news-medical.net [news-medical.net]

- 20. 1mg.com [1mg.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clioquinol - Wikipedia [en.wikipedia.org]

- 26. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 27. reddit.com [reddit.com]

- 28. alzforum.org [alzforum.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodoquinolin-8-ol

Abstract

The 8-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and broad spectrum of biological activities. This guide provides a detailed technical overview of the discovery and initial characterization of a key halogenated derivative, 5-iodoquinolin-8-ol. We delve into the foundational synthesis of the quinoline core, provide a detailed experimental protocol for the specific iodination at the C-5 position, and outline the analytical methodologies required for comprehensive structural verification. By explaining the causality behind experimental choices—from the regioselectivity of electrophilic substitution to the application of spectroscopic techniques—this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based therapeutic agents.

The 8-Hydroxyquinoline Core: A Foundation for Bioactivity

The discovery of quinoline derivatives as therapeutic agents dates back to the 19th century, with quinine being the first major antimalarial drug. The 8-hydroxyquinoline (8-HQ, or "oxine") subclass gained prominence for its remarkable ability to form stable complexes with a wide variety of metal ions. This chelating property is central to its biological activity, as it can disrupt essential metalloenzyme functions in pathogenic organisms.[1][2]

The foundational synthesis of the 8-hydroxyquinoline core is often achieved via the Skraup synthesis , a classic and robust method for creating the quinoline ring system.

Rationale for the Skraup Synthesis

The Skraup synthesis is a cyclization reaction that condenses an aniline derivative (in this case, 2-aminophenol) with glycerol, an oxidizing agent (like nitrobenzene, which also acts as a solvent), and sulfuric acid. The choice of 2-aminophenol is critical as it directly installs the hydroxyl group at the C-8 position of the resulting quinoline ring. The sulfuric acid serves both as a catalyst and a dehydrating agent, driving the reaction towards the formation of the heterocyclic system. This method is valued for its efficiency in constructing the fused bicyclic core from readily available starting materials.[3]

Caption: Workflow of the Skraup synthesis for 8-hydroxyquinoline.

Synthesis of this compound: A Study in Regioselectivity

With the 8-hydroxyquinoline core in hand, the next step is the introduction of an iodine atom. This is an electrophilic aromatic substitution reaction. The hydroxyl group at C-8 and the nitrogen atom in the ring are both activating, electron-donating groups that direct incoming electrophiles to specific positions. The electronic properties of the quinoline ring system favor substitution at the C-5 and C-7 positions.

Causality of Experimental Design

To achieve mono-iodination primarily at the C-5 position, careful control of reaction conditions and the choice of iodinating agent are paramount. Using a milder iodinating agent and controlling the stoichiometry can favor the formation of the 5-iodo derivative over the 5,7-diiodo product.[4] Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are often employed as they provide a source of the electrophilic iodine species (I⁺). The solvent choice, often a polar aprotic solvent like DMF or a protic solvent like acetic acid, helps to solubilize the reactants and facilitate the reaction.

Experimental Protocol: Iodination of 8-Hydroxyquinoline

This protocol is a representative synthesis based on established methods for halogenating 8-hydroxyquinolines.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Prepare a solution of potassium iodide (1.1 eq) and potassium iodate (0.2 eq) in water.[3] Add this solution dropwise to the stirred 8-hydroxyquinoline solution at room temperature over 30 minutes. The reaction generates iodine in situ.

-

Reaction: Gently heat the reaction mixture to 80-90°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Initial Characterization: Structural and Physicochemical Analysis

Once synthesized, rigorous characterization is essential to confirm the identity, structure, and purity of this compound. This involves a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The physical properties provide a first-pass assessment of the compound's identity and purity. These are typically compared against literature values where available.

| Property | Description | Reference |

| Molecular Formula | C₉H₆INO | [5] |

| Molecular Weight | 271.05 g/mol | [5] |

| Appearance | Yellowish to brownish crystalline powder | [6] |

| Melting Point | Varies with purity, typically with decomposition | [6] |

| Solubility | Sparingly soluble in alcohol, ether; almost insoluble in water | [6] |

Spectroscopic Elucidation

Spectroscopic methods provide definitive structural information by probing the molecular framework and the connectivity of atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The substitution pattern can be confirmed by the splitting patterns (coupling constants) between adjacent protons.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-5) will exhibit a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions would include a broad peak for the O-H stretch of the hydroxyl group and characteristic peaks for C=C and C=N stretching within the aromatic quinoline system.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (270.9494 Da).[5] The isotopic pattern of iodine would also be observable.

| Technique | Expected Key Data | Purpose |

| ¹H NMR | Aromatic signals (δ 7.0-9.0 ppm) with specific coupling | Confirms proton environment and substitution pattern |

| ¹³C NMR | Signals for 9 unique carbons, including a C-I signal | Verifies the carbon skeleton |

| IR Spec. | Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C/C=N (~1500-1600 cm⁻¹) | Identifies key functional groups |

| Mass Spec. | Molecular Ion Peak (M⁺) at m/z ≈ 271 | Confirms molecular weight and formula |

Mechanism of Action: The Critical Role of Metal Chelation

The biological activity of this compound and its analogs, such as Clioquinol and Iodoquinol, is intrinsically linked to their function as metal protein attenuating compounds (MPACs).[7] The nitrogen atom of the quinoline ring and the oxygen of the C-8 hydroxyl group form a pincer-like structure that acts as a bidentate ligand, chelating essential transition metal ions like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][8]

This chelation has two major consequences:

-

Deprivation: In microorganisms, it sequesters metal ions that are critical cofactors for metabolic enzymes, effectively starving the pathogen and inhibiting its growth. This is the basis of its antimicrobial and antiprotozoal activity.[9][10]

-

Redistribution: In the context of neurodegenerative diseases like Alzheimer's, these compounds can bind to and redistribute dysregulated metal ions found in amyloid plaques, potentially dissolving these aggregates and mitigating oxidative stress.[2][7]

Caption: Chelation of a metal ion by the 8-hydroxyquinoline scaffold.

Conclusion

This compound serves as an exemplary model for understanding the synthesis and characterization of halogenated 8-hydroxyquinolines. Its creation, rooted in the classic Skraup synthesis and refined by regioselective halogenation, highlights fundamental principles of organic chemistry. The subsequent characterization, employing a suite of modern analytical techniques, provides a robust framework for structural validation that is indispensable in drug discovery and development. The potent metal-chelating ability of this scaffold underscores its historical significance as an antimicrobial agent and its ongoing exploration for novel therapeutic applications in neurodegeneration and oncology. This guide provides researchers with the foundational knowledge and practical insights necessary to explore this versatile and powerful class of compounds.

References

-

Clioquinol | C9H5ClINO | CID 2788 - PubChem. National Center for Biotechnology Information. [Link]

-

Diiodohydroxyquinoline - Wikipedia. Wikipedia. [Link]

-

IODOQUINOL | New Drug Approvals. New Drug Approvals. [Link]

-

5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem. National Center for Biotechnology Information. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information. [Link]

-

Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed. National Center for Biotechnology Information. [Link]

-

5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem. National Center for Biotechnology Information. [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. National Center for Biotechnology Information. [Link]

-

Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes | Inorganic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

Iodoquinol | drug - Britannica. Encyclopedia Britannica. [Link]

-

5-iodo-2-methyl-8-quinolinol - C10H8INO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

-

Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF - ResearchGate. ResearchGate. [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. National Center for Biotechnology Information. [Link]

-

Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC - NIH. National Center for Biotechnology Information. [Link]

-

5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed. National Center for Biotechnology Information. [Link]

-

Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia - PubMed. National Center for Biotechnology Information. [Link]

-

Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 10. Iodoquinol | drug | Britannica [britannica.com]

Spectroscopic Characterization of 5-Iodoquinolin-8-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-iodoquinolin-8-ol, a key intermediate in medicinal chemistry and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the "why" behind experimental choices and provides detailed, self-validating protocols for data acquisition and interpretation.

Introduction to this compound

This compound, a derivative of 8-hydroxyquinoline, is a heterocyclic compound with significant potential in various scientific fields. The introduction of an iodine atom at the 5-position of the quinoline ring system profoundly influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. 8-Hydroxyquinoline and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal effects. They also serve as versatile ligands in coordination chemistry and as components in organic light-emitting diodes (OLEDs)[1]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound, ensuring the reliability of downstream applications.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure and atomic numbering of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing and magnetically anisotropic iodine atom.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | Doublet of doublets | J ≈ 4.2, 1.5 |

| H-3 | ~7.6 | Doublet of doublets | J ≈ 8.4, 4.2 |

| H-4 | ~8.6 | Doublet of doublets | J ≈ 8.4, 1.5 |

| H-6 | ~7.2 | Doublet | J ≈ 8.5 |

| H-7 | ~7.8 | Doublet | J ≈ 8.5 |

| 8-OH | ~9.8 | Broad singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar quinoline derivatives[2][3].

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7) will appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The specific substitution pattern and the electronic effects of the iodine and hydroxyl groups will determine their precise chemical shifts and coupling patterns.

-

Hydroxyl Proton: The hydroxyl proton (8-OH) is expected to be a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~140 |

| C-5 | ~85 |

| C-6 | ~132 |

| C-7 | ~115 |

| C-8 | ~155 |

| C-8a | ~128 |

Note: The predicted values are based on data from analogous compounds[4][5]. The carbon directly attached to the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Interpretation:

-

Quaternary Carbons: The spectrum will show signals for both protonated and quaternary carbons. The quaternary carbons (C-4a, C-5, C-8, C-8a) can be identified by their lack of signal in a DEPT-135 experiment.

-

Effect of Substituents: The hydroxyl group at C-8 will cause a downfield shift for this carbon, while the iodine at C-5 will cause a significant upfield shift for the carbon it is attached to.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | C=C and C=N ring stretching | Medium to Strong |

| ~1280 | C-O stretch (phenol) | Strong |

| Below 850 | C-H out-of-plane bending | Strong |

| ~650 | C-I stretch | Weak to Medium |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding[6][7].

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

-

Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

-

C-O Stretch: A strong band around 1280 cm⁻¹ is expected for the C-O stretching of the phenolic hydroxyl group.

-

C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration at lower wavenumbers, typically around 650 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Absorption Maxima (in Methanol):

| λmax (nm) | Electronic Transition |

| ~260 | π → π |

| ~320 | n → π |

Note: The exact absorption maxima and molar absorptivities can be influenced by the solvent polarity[8][9][10].

Interpretation:

-

π → π* Transitions: The absorption band around 260 nm is attributed to π → π* transitions within the aromatic quinoline ring system.

-

n → π* Transitions: The longer wavelength absorption at approximately 320 nm is likely due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the iodo and hydroxyl substituents can cause a bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline.

Experimental Protocol for UV-Vis Data Acquisition

Caption: A standard workflow for quantitative UV-Vis spectroscopic analysis.

Conclusion